molecular formula C20H12N2O5S2 B12132305 Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-

Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]-

Cat. No.: B12132305
M. Wt: 424.5 g/mol
InChI Key: GEONMZRMZSKFCM-FOCLMDBBSA-N
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Description

Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- is a complex organic compound with a molecular formula of C20H12N2O5S2 . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidinone ring, and a benzoic acid group. It is used primarily in scientific research due to its potential biological activities and complex chemical properties.

Preparation Methods

The synthesis of benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- involves multiple steps, typically starting with the preparation of the indole and thiazolidinone intermediates. One common synthetic route involves the condensation of 1-acetyl-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

the synthesis in a laboratory setting typically involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or the thiazolidinone ring to a thiazolidine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the thiazolidinone ring may inhibit specific enzymes. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole and thiazolidinone derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties.

    Thiazolidinediones: Used as antidiabetic agents.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Benzoic acid, 3-[5-(1-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl]- is unique due to its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H12N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O5S2/c1-10(23)21-14-8-3-2-7-13(14)15(17(21)24)16-18(25)22(20(28)29-16)12-6-4-5-11(9-12)19(26)27/h2-9H,1H3,(H,26,27)/b16-15+

InChI Key

GEONMZRMZSKFCM-FOCLMDBBSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O

Origin of Product

United States

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